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Compound of Interest

4-chloro-1-ethynyl-2-
Compound Name:

methoxybenzene
CAS No.: 1587729-01-8
Cat. No.: B6159558

Get Quote

Executive Summary

4-chloro-1-ethynyl-2-methoxybenzene is a functionalized aryl alkyne utilized primarily as a
"click-ready" intermediate in the synthesis of complex heterocyclic pharmacophores. Its
structure features a terminal alkyne at position 1, a methoxy group at position 2, and a chlorine
atom at position 4. This specific substitution pattern (Cl para to the alkyne) imparts unique
electronic properties compared to its more common isomer (Cl para to the methoxy), making it
a specialized precursor for pyrido[1,2-a]pyrazine scaffolds and mGIluR5 antagonists.

Chemical Identity & Physical Properties[1][2]

The precise identification of this compound is critical due to the prevalence of its positional
isomer.
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Property Data

Chemical Name 4-chloro-1-ethynyl-2-methoxybenzene

] 5-chloro-2-ethynylanisole; 1-ethynyl-2-methoxy-
Alternative Names
4-chlorobenzene

CAS Number 1587729-01-8

Molecular Formula CoH7CIO

Molecular Weight 166.60 g/mol

SMILES COC1=C(C#C)C=CC(Cl)=C1

InChlKey WBLLTTDQALOJJR-UHFFFAQOYSA-N
Physical Form Off-white to pale yellow solid (low melting point)
Solubility Soluble in DMSO, DCM, THF, Ethyl Acetate;

Insoluble in water

Structural Differentiation[2]

o Target Compound (CAS 1587729-01-8): Cl is para to the Ethynyl group.[1] (Numbering: 1-
Ethynyl, 2-Methoxy, 4-Chloro).[1][2][3][4][5]

e Common Isomer (CAS 95186-47-3): Cl is para to the Methoxy group. (Numbering: 1-

Methoxy, 2-Ethynyl, 4-Chloro).[6][2][3][41[5][7]

Synthesis & Manufacturing

The synthesis of 4-chloro-1-ethynyl-2-methoxybenzene typically proceeds via a Sonogashira
cross-coupling reaction, starting from the corresponding aryl halide.

Retrosynthetic Analysis

To achieve the 1-ethynyl-2-methoxy-4-chloro substitution pattern, the starting material must be
2-bromo-5-chloroanisole (or the corresponding iodide).

e Precursor: 2-bromo-5-chloroanisole (CAS: 62203-38-9)

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.sigmaaldrich.com/HK/zh/search/1-ethynyl-4-methoxybenzene?focus=products&page=1&perpage=30&sort=relevance&term=1-ethynyl-4-methoxybenzene&type=product_name
https://www.sigmaaldrich.com/HK/zh/search/1-ethynyl-4-methoxybenzene?focus=products&page=1&perpage=30&sort=relevance&term=1-ethynyl-4-methoxybenzene&type=product_name
https://www.bldpharm.com/products/95186-47-3.html
https://pubchemlite.lcsb.uni.lu/compounds?query=C9H7ClOS
https://www.bldpharm.com/products/2687256-91-1.html
https://patentimages.storage.googleapis.com/75/06/fe/34b98d5fca8615/US20160024088A1.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-ethynyl-1-methoxybenzene
https://www.bldpharm.com/products/95186-47-3.html
https://pubchemlite.lcsb.uni.lu/compounds?query=C9H7ClOS
https://www.bldpharm.com/products/2687256-91-1.html
https://patentimages.storage.googleapis.com/75/06/fe/34b98d5fca8615/US20160024088A1.pdf
https://achmem.com/products/cat-no-bdjhh045710
https://www.benchchem.com/product/b6159558/docs?utm_src=pdf-body#4-chloro-1-ethynyl-2-methoxybenzene-chemical-properties-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6159558?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

» Reagent: Trimethylsilylacetylene (TMSA)
o Catalyst: Pd(PPhs)2Clz / Cul

o Deprotection: K2COs / MeOH

Detailed Protocol: Sonogashira Coupling & Desilylation
Step 1: Coupling (Formation of TMS-intermediate)

e Setup: Charge a flame-dried round-bottom flask with 2-bromo-5-chloroanisole (1.0 equiv),
Pd(PPhs)2Cl2z (0.02 equiv), and Cul (0.01 equiv).

e Solvent: Add anhydrous Triethylamine (EtsN) or a THF/EtsN mixture (degassed).
o Addition: Add Trimethylsilylacetylene (1.2 equiv) dropwise under nitrogen atmosphere.

» Reaction: Heat to 60°C for 4—6 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of
the aryl bromide.

o Workup: Filter through a celite pad to remove palladium residues. Concentrate the filtrate
under reduced pressure.

Step 2: Desilylation (Formation of Product)

¢ Reaction: Dissolve the crude TMS-intermediate in Methanol (MeOH).
o Base: Add Potassium Carbonate (K2COs) (1.5 equiv).
» Conditions: Stir at room temperature for 2 hours.

o Extraction: Dilute with water and extract with Dichloromethane (DCM). Wash organic layer
with brine, dry over Na2S0a4.[8]

 Purification: Purify via silica gel flash chromatography (Gradient: 0-5% EtOAc in Hexanes).

Visualization: Synthesis Pathway[12]
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Caption: Two-step synthesis of 4-chloro-1-ethynyl-2-methoxybenzene from 2-bromo-5-
chloroanisole via Sonogashira coupling.

Reactivity Profile

The terminal alkyne moiety at position 1 is the primary reactive center, while the chloro and
methoxy groups modulate the electronic environment of the benzene ring.

Terminal Alkyne Functionalization

e Click Chemistry (CUAAC): Reacts with organic azides to form 1,4-disubstituted 1,2,3-
triazoles. This is the primary pathway for generating fragment-based drug libraries.

e Sonogashira Coupling: Can undergo a second Sonogashira coupling with aryl halides to
form diaryl alkynes.

o Deprotonation: The acetylenic proton (pKa ~25) can be removed by strong bases (n-BulLi,
LIHMDS) to generate a nucleophilic acetylide anion, which can react with electrophiles like
epoxides or aldehydes.

Electrophilic Aromatic Substitution

» Regioselectivity: The Methoxy group (OMe) is a strong ortho/para activator. The Chloro
group (CI) is a weak deactivator (ortho/para directing).

» Predicted Site: Electrophilic attack (e.g., nitration, halogenation) is most likely to occur para
to the Methoxy group (Position 5), as this position is activated by OMe and less sterically

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b6159558/docs?utm_src=pdf-body-img#4-chloro-1-ethynyl-2-methoxybenzene-chemical-properties-synthesis-guide
https://www.benchchem.com/product/b6159558/docs?utm_src=pdf-body#4-chloro-1-ethynyl-2-methoxybenzene-chemical-properties-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6159558?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

hindered than position 3.

Visualization: Reactivity Logic
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Caption: Primary reactivity pathways: Click chemistry (triazole formation) and Acetylide

generation for nucleophilic substitution.

Applications in Drug Development
Case Study: Pyrido[1,2-a]pyrazine Synthesis

In the context of patent literature (e.g., US 2016/0024088 Al), 4-chloro-1-ethynyl-2-
methoxybenzene is used as a key intermediate for synthesizing inhibitors of

neurodegenerative pathways.

e Mechanism: The compound is deprotonated (using n-BuLi/BFs-OEtz) and reacted with a

chiral epoxide (e.g., tert-butyl (2S)-oxiran-2-ylmethoxydiphenylsilane).
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o Outcome: This opens the epoxide ring, creating a chiral alcohol intermediate that is
subsequently cyclized to form the pyrido-pyrazine core.

 Significance: The 4-chloro-2-methoxy phenyl ring serves as a lipophilic "tail" that fits into
hydrophobic pockets of target proteins (e.g., kinases or GPCRSs), improving potency and
selectivity.

Safety & Handling

e Hazards: Classified as Acute Tox. 4 (Oral) and Skin Irrit. 2.

o H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes
serious eye irritation).[6]

o Storage: Store at 2—8°C under an inert atmosphere (Nitrogen/Argon). Terminal alkynes can
be unstable over long periods if exposed to air/light (polymerization risk).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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